molecular formula C20H31N3O4S B12059192 Met-Leu-Phe acetate salt

Met-Leu-Phe acetate salt

Cat. No.: B12059192
M. Wt: 409.5 g/mol
InChI Key: CHDYFPCQVUOJEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Met-Leu-Phe acetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: Methionine is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, leucine, is added using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Repetition: Steps 2 and 3 are repeated for phenylalanine.

    Cleavage: The peptide is cleaved from the resin using trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity. Industrial production also involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s quality .

Chemical Reactions Analysis

Types of Reactions

Met-Leu-Phe acetate salt can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.

Major Products

Scientific Research Applications

Met-Leu-Phe acetate salt has a wide range of applications in scientific research:

Mechanism of Action

Met-Leu-Phe acetate salt exerts its effects primarily through interaction with formyl peptide receptors (FPRs) on the surface of immune cells. Upon binding to these receptors, it triggers a signaling cascade that leads to the activation and migration of neutrophils. This process involves the activation of G-proteins, which in turn activate downstream effectors such as phospholipase C (PLC) and protein kinase C (PKC). These effectors lead to changes in intracellular calcium levels and the reorganization of the cytoskeleton, facilitating cell movement .

Comparison with Similar Compounds

Met-Leu-Phe acetate salt can be compared with other chemotactic peptides such as:

    Formyl-Methionyl-Leucyl-Phenylalanine (fMet-Leu-Phe): A similar tripeptide with a formyl group at the N-terminus, known for its strong chemotactic properties.

    Methionyl-Leucyl-Phenylalanine (Met-Leu-Phe): The non-acetate form of the peptide, which may have different solubility and stability properties.

Uniqueness

This compound is unique due to its acetate form, which can influence its solubility and stability in aqueous solutions. This makes it particularly useful in certain experimental conditions where solubility is a critical factor .

Properties

IUPAC Name

2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4S/c1-13(2)11-16(22-18(24)15(21)9-10-28-3)19(25)23-17(20(26)27)12-14-7-5-4-6-8-14/h4-8,13,15-17H,9-12,21H2,1-3H3,(H,22,24)(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDYFPCQVUOJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20875277
Record name MET-LEU-PHE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20875277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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